Ethyl 2-hydroxycyclohexanecarboxylate chemical properties
Ethyl 2-hydroxycyclohexanecarboxylate chemical properties
An In-Depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate
Introduction
Ethyl 2-hydroxycyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl carboxylate group at adjacent positions. This structure provides a versatile scaffold for synthetic chemists, serving as a valuable building block in the synthesis of more complex molecules. Its stereochemical possibilities and the reactivity of its two functional groups make it a subject of interest for researchers in organic synthesis and professionals in drug development. This guide provides a comprehensive overview of its core chemical properties, stereochemistry, synthesis, and practical applications, grounded in established scientific principles.
Molecular Structure and Stereochemistry
The fundamental structure of Ethyl 2-hydroxycyclohexanecarboxylate consists of a six-membered carbocyclic ring. The presence of two substituents at positions 1 (ethyl carboxylate) and 2 (hydroxyl) gives rise to stereoisomerism.
Diastereomers: cis and trans
The relative orientation of the hydroxyl and ester groups defines two diastereomers:
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cis-isomer : The hydroxyl and ester groups are on the same face of the cyclohexane ring.
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trans-isomer : The hydroxyl and ester groups are on opposite faces of the ring.
These diastereomers have distinct physical and chemical properties, including different boiling points, viscosities, and spectroscopic signatures.[1][2]
Enantiomers
Both the cis and trans isomers are chiral, meaning each can exist as a pair of non-superimposable mirror images known as enantiomers.
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The cis isomer exists as (1R,2S) and (1S,2R) enantiomers.[1][3]
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The trans isomer exists as (1R,2R) and (1S,2S) enantiomers.[2]
The specific stereoisomer used or produced in a reaction is critical, as biological systems often exhibit high stereoselectivity.
Caption: Stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate.
Physicochemical Properties
The physical and chemical properties of Ethyl 2-hydroxycyclohexanecarboxylate are summarized below. These values represent the general properties of the compound, which may vary slightly between specific stereoisomers or mixtures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | [4] |
| Molecular Weight | 172.22 g/mol | [1][2][4] |
| Appearance | Liquid | |
| Boiling Point | 251.4 °C at 760 mmHg | |
| Flash Point | 100.2 °C | |
| Topological Polar Surface Area | 46.5 Ų | [1][2][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| CAS Number | 3444-72-2 (unspecified stereochemistry) | |
| 6149-52-6 (cis) | [1] | |
| 6125-55-9 (trans) | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. The key expected features for Ethyl 2-hydroxycyclohexanecarboxylate are:
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¹H NMR Spectroscopy : The spectrum will show characteristic signals for the ethyl group protons (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Protons on the cyclohexane ring will appear in the 1.0-4.0 ppm region, with the protons on C1 and C2 (adjacent to the ester and hydroxyl groups) being the most deshielded. The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.
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¹³C NMR Spectroscopy : A signal for the ester carbonyl carbon is expected around 170-175 ppm. The carbon bearing the hydroxyl group (C2) will appear around 65-75 ppm, while the carbon attached to the ester group (C1) will be in the 45-55 ppm range. The carbons of the ethyl group and the remaining ring carbons will appear in the upfield region.
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Infrared (IR) Spectroscopy : A strong, broad absorption band corresponding to the O-H stretch of the alcohol will be present around 3400 cm⁻¹. A sharp, strong absorption for the C=O stretch of the ester will be visible around 1730 cm⁻¹. C-O stretching bands will also be present in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 172. Key fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃), water (-H₂O), or combinations thereof. GC-MS data for this compound is available in spectral libraries.[1][4]
Synthesis and Reactivity
Synthetic Protocols
A primary and highly effective method for synthesizing Ethyl 2-hydroxycyclohexanecarboxylate is through the reduction of its corresponding ketoester, Ethyl 2-oxocyclohexanecarboxylate. The choice of reducing agent is critical for controlling the stereochemical outcome.
Caption: General workflow for synthesis via reduction.
Protocol: Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate [5]
This protocol demonstrates the diastereoselective synthesis of the trans isomer. The choice of sodium borohydride (NaBH₄) as the reducing agent is causal; it is a mild reductant that chemoselectively reduces the ketone in the presence of the ester. The steric approach of the hydride reagent to the ketone typically favors the formation of the trans alcohol, where the incoming hydride attacks from the less hindered face of the ring.
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Dissolution : Dissolve Ethyl 2-oxocyclohexanecarboxylate (0.5 mole) in ethanol (200 ml) in a suitable reaction flask.
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Cooling : Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and improve selectivity.
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Reduction : Slowly add sodium borohydride (NaBH₄) to the cooled solution with stirring. The reaction is exothermic, and slow addition maintains the low temperature.
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Reaction Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
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Quenching & Workup : Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., HCl). The mixture is then typically neutralized, and the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification : The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield the trans-isomer.[5]
Chemical Reactivity
The bifunctional nature of Ethyl 2-hydroxycyclohexanecarboxylate allows for a range of chemical transformations:
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Oxidation : The secondary alcohol can be oxidized back to the ketone using various oxidizing agents (e.g., PCC, Swern oxidation).
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Ester Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield 2-hydroxycyclohexanecarboxylic acid.
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Derivatization : The hydroxyl group can be protected (e.g., as a silyl ether) or converted into other functional groups (e.g., halides, ethers).
-
Elimination : Dehydration of the alcohol can lead to the formation of ethyl cyclohex-1-enecarboxylate.
Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient itself, Ethyl 2-hydroxycyclohexanecarboxylate is a highly valuable intermediate. The cyclohexane ring is a common motif in medicinal chemistry, often used as a rigid scaffold to orient functional groups for optimal interaction with biological targets.
The ability to selectively synthesize and modify specific stereoisomers of this compound allows researchers to build molecular complexity and explore structure-activity relationships (SAR). For example, the hydroxyl and carboxylate groups can serve as handles for attaching other molecular fragments, leading to the synthesis of novel compounds for screening in various disease areas, including cancer, infectious diseases, and metabolic disorders.[6][7] The principles of using small, functionalized cyclic scaffolds like this are fundamental to modern drug discovery.[6][7]
Safe Handling and Storage
As a laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification : This compound is generally considered an irritant. Hazard statements indicate it may be a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
GHS Pictograms :
-
GHS07 (Exclamation Mark)
-
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling : Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is often 4°C.
Conclusion
Ethyl 2-hydroxycyclohexanecarboxylate is a foundational building block in organic synthesis. Its rich stereochemistry, coupled with the distinct reactivity of its hydroxyl and ester functionalities, provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.
References
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
-
SpectraBase. (n.d.). (-)-ethyl (1R,2R,6S)-2-hydroxy-6-methylcyclohexanecarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). cis-Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
Sources
- 1. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis | C9H16O3 | CID 1268211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Ketone
Alkoxide Intermediate
Alcohol
